1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid

Overview

Description

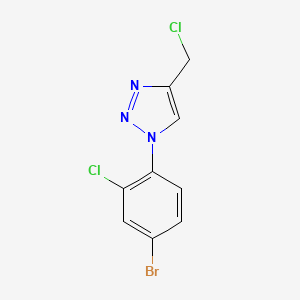

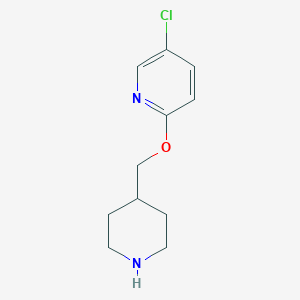

“1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid” is a complex organic compound . It is a derivative of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid . The empirical formula is C6H8N2O2 .

Molecular Structure Analysis

The molecular structure of “1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid” is based on its empirical formula, C6H8N2O2 . The SMILES string representation is Cc1cc (C (O)=O)n ©n1 .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 208-213 °C . It has a molecular weight of 140.14 . The storage temperature is 2-8°C .Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a versatile scaffold in organic synthesis, particularly in the pharmaceutical industry. It can be used as a precursor for the preparation of complex heterocyclic systems, which are prevalent in drug design and development. The pyrazole moiety is known for its presence in compounds with significant therapeutic potential .

Agricultural Chemistry

In agriculture, pyrazole derivatives are utilized for their bioactivity. They can be synthesized into pesticides and herbicides, providing protection against various pests and weeds. The structural versatility of pyrazole allows for the creation of compounds tailored to specific agricultural needs .

Material Science

The pyrazole core can be incorporated into materials that exhibit unique properties such as thermal stability and non-toxicity. These materials can be used in the development of new types of resins or coatings that are environmentally friendly and sustainable .

Biological Studies

As inhibitors of D-amino acid oxidase (DAO), pyrazole derivatives like 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid can be used to study oxidative stress mechanisms in biological systems. This is crucial for understanding diseases that involve oxidative damage .

Pain Management Research

Pyrazole derivatives have been identified as selective inhibitors that can prevent formalin-induced tonic pain. This application is significant in the development of new analgesics and pain management therapies .

Catalysis

In synthetic chemistry, pyrazole derivatives can act as ligands in catalytic systems. They can enhance the efficiency of reactions, such as in the synthesis of other complex organic molecules, by providing a stable and reactive environment for the catalytic process .

Neuroscience Research

The inhibitory effects of pyrazole derivatives on DAO are also relevant in neuroscience. They can be used to modulate neurotransmitter levels, particularly in studies related to neurodegenerative diseases and cognitive disorders .

Chemical Sensing

Pyrazole derivatives can be engineered into chemical sensors due to their reactivity and ability to bind selectively to other molecules. This makes them useful in detecting the presence of specific chemicals or environmental pollutants .

Safety and Hazards

properties

IUPAC Name |

1-(2,5-dimethylpyrazole-3-carbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-6-3-8(12(2)11-6)9(14)13-4-7(5-13)10(15)16/h3,7H,4-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAWJNVJONZNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N2CC(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)

![4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467197.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B1467204.png)